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Compound of Interest

Compound Name: Triammonium

Cat. No.: B15348185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal system of triammonium
phosphate trihydrate ((NH₄)₃PO₄·3H₂O), presenting key crystallographic data, detailed

experimental protocols for its characterization, and a visualization of its structural information.

Core Crystallographic Data
Triammonium phosphate trihydrate crystallizes in a monoclinic system, a fact established

through single-crystal X-ray diffraction studies. The crystallographic data, as determined by a

definitive study, are summarized in the table below for clear and concise reference.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 6.398 Å

b 11.786 Å

c 8.973 Å

β 100.12°

Unit Cell Volume (V) 666.1 Å³

Formula Units per Cell (Z) 4

Calculated Density 2.02 g/cm³

Experimental Protocols
The determination of the crystal structure of triammonium phosphate trihydrate involves

precise experimental procedures for both the synthesis of single crystals and their subsequent

analysis using X-ray diffraction.

Synthesis of Triammonium Phosphate Trihydrate
Crystals
A common laboratory method for the preparation of triammonium phosphate trihydrate

crystals is as follows:

Reaction Setup: 85% phosphoric acid (H₃PO₄) is carefully reacted with a 30% ammonia

(NH₃) solution in a controlled environment.

Stoichiometry: The reactants are combined in a 1:3 molar ratio to ensure the formation of the

triammonium salt. The reaction is: H₃PO₄ + 3NH₃ → (NH₄)₃PO₄
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Crystallization: The resulting solution is slowly cooled to facilitate the crystallization of

triammonium phosphate trihydrate. The presence of water in the reaction mixture allows for

the incorporation of three water molecules into the crystal lattice.

Isolation: The formed colorless, crystalline solid is then isolated from the solution.

Alternatively, crystals can be prepared by reacting diammonium hydrogen phosphate

((NH₄)₂HPO₄) with a 27-28% ammonia water solution.

Crystal Structure Determination via X-ray Diffraction
The definitive crystal structure was elucidated using single-crystal X-ray diffraction. The general

workflow for this characterization is outlined below:

Crystal Selection: A suitable single crystal of triammonium phosphate trihydrate with well-

defined faces and of appropriate dimensions is selected and mounted on a goniometer head.

Data Collection: The crystal is placed in an automated four-circle X-ray diffractometer. X-ray

radiation (commonly Mo Kα or Cu Kα) is directed at the crystal. As the crystal is rotated, the

diffraction pattern of the X-rays is recorded by a detector.

Data Processing: The collected diffraction data are processed to determine the unit cell

parameters and the space group. The intensities of the reflections are corrected for various

factors, including Lorentz and polarization effects.

Structure Solution and Refinement: The positions of the atoms within the crystal lattice are

determined from the diffraction data using direct methods or Patterson synthesis. The initial

structural model is then refined using least-squares methods to achieve the best possible fit

between the observed and calculated diffraction intensities. This refinement process yields

the final atomic coordinates, bond lengths, and bond angles.

Visualizing the Crystallographic Data
The logical relationship between the key crystallographic parameters can be visualized to

provide a clearer understanding of the crystal structure.
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Crystal System

Space Group

Unit Cell Parameters

Derived Properties

Triammonium Phosphate Trihydrate

Monoclinic

belongs to

P2₁/c

has space group

a = 6.398 Å b = 11.786 Å c = 8.973 Å β = 100.12°

Volume (V) = 666.1 Å³

Density (calc) = 2.02 g/cm³

Formula Units (Z) = 4

Click to download full resolution via product page

Caption: Relationship of crystallographic data for triammonium phosphate trihydrate.
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[https://www.benchchem.com/product/b15348185#triammonium-phosphate-trihydrate-
crystal-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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